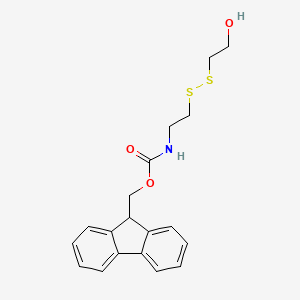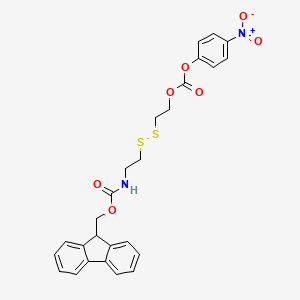
Fmoc-NH-SS-OpNC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-NH-SS-OpNC is a complex organic compound that features a combination of fluorenyl, disulfide, and nitrophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-NH-SS-OpNC typically involves multiple steps, starting with the preparation of the fluorenylmethoxycarbonyl (Fmoc) protected amino acid. This is followed by the formation of the disulfide linkage and the final coupling with the nitrophenyl carbonate group. The reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and yield, making the compound suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Fmoc-NH-SS-OpNC can undergo various chemical reactions, including:
Oxidation: The disulfide linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrophenyl group can be reduced to an aminophenyl group.
Substitution: The carbonate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like triethylamine (TEA).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Aminophenyl derivatives.
Substitution: Various substituted carbonates depending on the nucleophile used.
Scientific Research Applications
Fmoc-NH-SS-OpNC has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protecting group for amino acids.
Biology: Employed in the study of disulfide bond formation and cleavage in proteins.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable yet cleavable linkages.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mechanism of Action
The mechanism of action of Fmoc-NH-SS-OpNC involves the cleavage of the disulfide bond under reducing conditions, releasing the active components. This process is often mediated by thiol-containing compounds or reducing agents. The molecular targets and pathways involved include interactions with cysteine residues in proteins, leading to changes in protein structure and function.
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethylthio]ethyl (4-nitrophenyl) carbonate
- 2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethyl (4-methylphenyl) carbonate
Uniqueness
Fmoc-NH-SS-OpNC is unique due to its combination of a fluorenyl group, a disulfide linkage, and a nitrophenyl carbonate group. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
2-[2-(9H-fluoren-9-ylmethoxycarbonylamino)ethyldisulfanyl]ethyl (4-nitrophenyl) carbonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O7S2/c29-25(34-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24)27-13-15-36-37-16-14-33-26(30)35-19-11-9-18(10-12-19)28(31)32/h1-12,24H,13-17H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGIVFCCLDSHUIE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCSSCCOC(=O)OC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O7S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2-aminoethyldisulfanyl)-N-[2-(4-hydroxyphenyl)ethyl]propanamide](/img/structure/B8147313.png)
![N-(4-Hydroxyphenethyl)-6-(6-(5-((3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamido)hexanamido)hexanamide](/img/structure/B8147317.png)
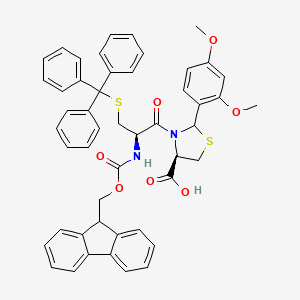
![(4S,5R)-3-[(2S)-5-[[amino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoyl]-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B8147334.png)
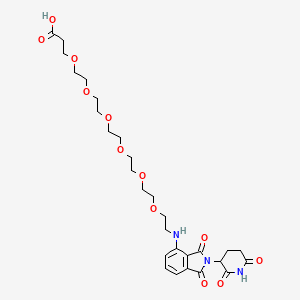
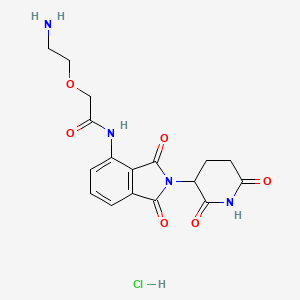
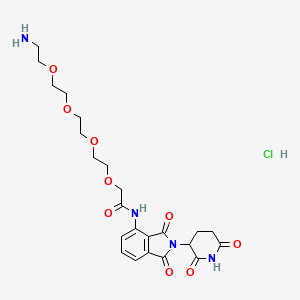
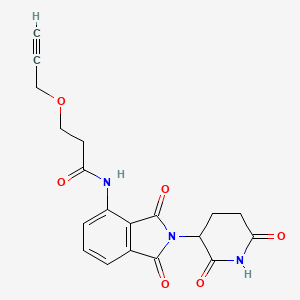
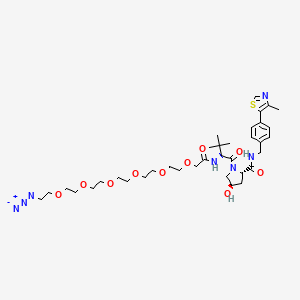
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-hydroxyphenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147365.png)
![4-[(2E)-2-[(2E,4E,6E)-7-[3-[6-[2-(4-aminophenyl)ethylamino]-6-oxohexyl]-1,1-dimethylbenzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate](/img/structure/B8147372.png)
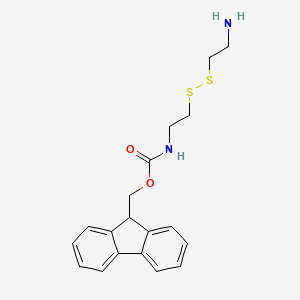
![2-[Bis[2-(2,5-dioxopyrrol-1-yl)ethyl]amino]acetic acid](/img/structure/B8147387.png)
